1-(2-氨基乙基)-6-甲氧基茚满

描述

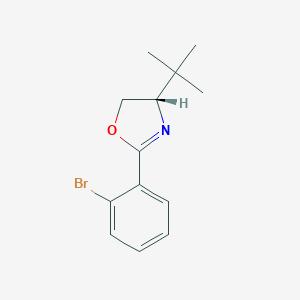

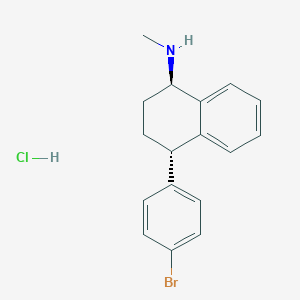

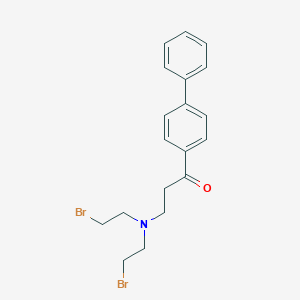

The compound 1-(2-Aminoethyl)-6-methoxyindan is a derivative of the indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The compound is modified with a methoxy group at the 6-position and an aminoethyl side chain at the 1-position. While the provided papers do not directly discuss 1-(2-Aminoethyl)-6-methoxyindan, they do provide insights into related compounds that can help infer some of the properties and synthetic routes that might be applicable to the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-methoxyindane, involves a multi-step process starting from 5-bromoindan-2-ol. The synthesis includes a substitution reaction, esterification, azide conversion, and hydrogenation steps to yield the racemic mixture of the aminoindane . Although the starting materials and the position of the substituents differ, similar synthetic strategies could potentially be adapted for the synthesis of 1-(2-Aminoethyl)-6-methoxyindan, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene provides insights into the structural characteristics of methoxyindane derivatives . The planarity of the pyran ring and the stabilization by intermolecular hydrogen bonds are notable features that could influence the behavior of similar compounds. For 1-(2-Aminoethyl)-6-methoxyindan, the presence of the aminoethyl group could introduce additional conformational flexibility and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-5-methoxyindane, such as the substitution of a halogen with a methoxy group and the conversion of an alcohol to an azide followed by reduction to an amine, are relevant to the chemical reactivity of indane derivatives . These reactions demonstrate the reactivity of the indane ring and the potential for functionalization at various positions, which is applicable to the synthesis and modification of 1-(2-Aminoethyl)-6-methoxyindan.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2-Aminoethyl)-6-methoxyindan are not directly reported in the provided papers, the properties of similar compounds can provide some context. For instance, the crystal structure and intermolecular interactions of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene suggest that methoxyindane derivatives may exhibit solid-state properties influenced by hydrogen bonding and molecular packing . The presence of an aminoethyl group in 1-(2-Aminoethyl)-6-methoxyindan would likely affect its solubility, boiling point, and potential for forming salts or zwitterions.

科学研究应用

心血管特性

1-(2-氨基乙基)-6-甲氧基茚满衍生物已被研究其心血管特性。研究表明,该化合物的仲胺和酰胺对高血压大鼠的血压和心率有显著影响。这些化合物表现出与降压作用、心率调节和毒性相关的构效关系 (Solomons 等,1978)。

化学合成和拆分

已经实现了密切相关的化合物 2-氨基-5-甲氧基茚满对映异构体的化学合成和拆分。此过程涉及从 5-溴茚满-2-醇开始的一系列步骤,从而生产出对映纯度高的外消旋-2-氨基-5-甲氧基茚满。这种合成在创建多巴胺能化合物中起着重要作用 (Akbaba 等,2016)。

光溴化和化学反应性

对 5-甲氧基茚满(一种与 1-(2-氨基乙基)-6-甲氧基茚满在结构上相似的化合物)的光溴化研究导致了新的苯并茚满酮衍生物的合成,并促进了对 7H-苯并 (c) 芴-7-酮骨架的轻松获取。这项研究突出了合成化学中多样化的化学反应性和潜在应用 (Tutar 等,2008)。

新型 5-HT6 受体配体

1-苯磺酰基-5-甲氧基-N,N-二甲基色胺化合物在结构上与 1-(2-氨基乙基)-6-甲氧基茚满相关,已被确认为一种有效的 5-HT6 受体拮抗剂。这一发现对开发具有潜在治疗应用的新型 5-HT6 拮抗剂具有重要意义 (Pullagurla 等,2003)。

抗肿瘤活性

1-(2-氨基乙基)-6-甲氧基茚满的衍生物已被探索其抗肿瘤活性。例如,衍生物 6-氨基-2-甲氧基-喹喔啉偶氮染料的合成已被应用于聚酯纤维的着色,证明了该化合物在化学和可能的生物医学领域的多功能应用 (Rangnekar 和 Tagdiwala,1987)。

抗炎活性

与 1-(2-氨基乙基)-6-甲氧基茚满密切相关的化合物,如 6-甲氧基茚满-1-乙酸,已在各种模型中评估其抗炎活性。研究表明,这些化合物具有显着的抗炎作用,与标准抗炎药相当 (Roy 等,1982)。

生物医学分析中的荧光

6-甲氧基-4-喹啉酮是一种衍生自与 1-(2-氨基乙基)-6-甲氧基茚满相似的化合物的氧化产物,在水性介质中显示出强荧光。这一特性使其成为生物医学分析的有用荧光团,展示了在生物成像和诊断中的潜在应用 (Hirano 等,2004)。

属性

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFQCOXFGMBPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452108 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-6-methoxyindan | |

CAS RN |

108048-37-9 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)